molecular formula C10H8N4O4S B5776587 2-nitro-N-2-pyrimidinylbenzenesulfonamide

2-nitro-N-2-pyrimidinylbenzenesulfonamide

Cat. No. B5776587
M. Wt: 280.26 g/mol
InChI Key: WGADSIIOWABKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-N-2-pyrimidinylbenzenesulfonamide, also known as NPSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. NPSB is a sulfonamide derivative that possesses a pyrimidine ring and a nitro group, which makes it a potent inhibitor of certain enzymes.

Scientific Research Applications

2-nitro-N-2-pyrimidinylbenzenesulfonamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition can be useful in the treatment of certain diseases such as glaucoma, epilepsy, and cancer. In agriculture, this compound has been shown to have herbicidal activity against certain weeds, making it a potential candidate for the development of new herbicides. In environmental science, this compound has been used as a probe to study the binding sites of certain proteins and enzymes.

Mechanism of Action

The mechanism of action of 2-nitro-N-2-pyrimidinylbenzenesulfonamide involves the inhibition of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate and a proton. This compound binds to the active site of carbonic anhydrase and prevents the binding of the substrate, thereby inhibiting the enzyme activity. This inhibition can lead to a decrease in the production of bicarbonate, which can affect the pH balance in the body. In addition, this compound has been shown to have other effects on cellular processes such as apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and concentration used. In medicine, this compound has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In agriculture, this compound has been shown to inhibit the growth of certain weeds by interfering with their metabolic processes. In environmental science, this compound has been used as a probe to study the binding sites of certain proteins and enzymes. However, the use of this compound in these applications is still in the early stages, and more research is needed to fully understand its effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-nitro-N-2-pyrimidinylbenzenesulfonamide in lab experiments is its high potency and specificity towards carbonic anhydrase, which makes it a useful tool for studying the enzyme's activity and structure. In addition, this compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using this compound is its potential toxicity and side effects, which can affect the accuracy and reproducibility of the results. Therefore, careful consideration should be taken when using this compound in lab experiments.

Future Directions

There are several future directions for the research and development of 2-nitro-N-2-pyrimidinylbenzenesulfonamide. In medicine, this compound can be further studied for its potential as a cancer treatment by exploring its effects on different types of cancer cells and in combination with other drugs. In agriculture, this compound can be developed into a more effective herbicide by optimizing its formulation and delivery methods. In environmental science, this compound can be used to study the binding sites of other proteins and enzymes, which can lead to the development of new drugs and therapies. Overall, the potential applications of this compound are vast, and further research is needed to fully explore its capabilities.

Synthesis Methods

The synthesis of 2-nitro-N-2-pyrimidinylbenzenesulfonamide involves the reaction of 2-aminopyrimidine with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization from a suitable solvent. The yield of this compound is typically around 60-70%, and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

2-nitro-N-pyrimidin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4S/c15-14(16)8-4-1-2-5-9(8)19(17,18)13-10-11-6-3-7-12-10/h1-7H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGADSIIOWABKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665573
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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